molecular formula C10H18 B1623649 cis-Cyclodecene CAS No. 935-31-9

cis-Cyclodecene

Cat. No. B1623649
CAS RN: 935-31-9
M. Wt: 138.25 g/mol
InChI Key: UCIYGNATMHQYCT-UPHRSURJSA-N
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Description

Cis-cyclodecene is a cyclic hydrocarbon compound that has a wide range of applications in scientific research. It is a versatile molecule that is used in many fields, including pharmaceuticals, materials science, and organic chemistry.

Scientific Research Applications

Synthesis and Polymerization

The synthesis and properties of crystalline trans-polydecenamer derived from cis-cyclodecene have been a subject of study. Dall'Asta and Manetti (1968) detailed the preparation of pure cis-cyclodecene, followed by its stereospecific ring-opening polymerization to yield trans-tactic polydecenamer, a highly crystalline substance displaying polymorphism (Dall'asta & Manetti, 1968).

Hydrogenation and Isomerization

Research by Smith (1966) on the hydrogenation and isomerization of cis- and trans-cyclodecene revealed interesting dynamics. Trans-cyclodecene isomerizes to cis during hydrogenation, with both competing for the same surface sites. This study highlights the complex interactions during such chemical processes (Smith, 1966).

Crystal and Molecular Structures

Ermer, Eser, and Dunitz (1971) investigated the crystal structures of cis-cyclodecene compounds. Their study provides insights into the relative arrangement of ions and cyclo-olefin molecules in these crystals, demonstrating differences in the conformations of ring skeletons (Ermer, Eser, & Dunitz, 1971).

Dynamic NMR Spectroscopy and Computational Methods

A study by Pawar and Noe (1998) utilized dynamic NMR spectroscopy and computational methods to analyze the conformations of cis-cyclodecene and its oxide. They calculated the free-energy barriers and examined the preferred conformations of these molecules, contributing significantly to understanding their structural dynamics (Pawar & Noe, 1998).

Heterogeneous Catalysis

Wießmeier and Hönicke (1996) focused on the heterogeneously catalyzed gas-phase hydrogenation of cyclododecatriene derivatives, highlighting the role of palladium catalysts in producing intermediates like cyclododecene. Their work sheds light on the influence of catalyst coat thickness on product selectivities, demonstrating the nuanced interplay between catalyst properties and chemical reactions (Wießmeier & Hönicke, 1996).

Acetolysis and Spontaneous Decomposition

Prelog, Kueng, and Tomljenovíć (1962) explored the acetolysis and spontaneous decomposition of cyclodecyl p-toluenesulfonate, yielding insights into the formation of cis-cyclodecene. Their research highlighted the transannular course of these eliminations, contributing to a deeper understanding of such chemical processes (Prelog, Kueng, & Tomljenovíć, 1962).

Selective Hydrogenation with Rhodium Complexes

Shebaldova et al. (1975) studied the selective hydrogenation of cyclododecatriene in the presence of Rhodium (Rh) complexes. Their findings about the optimal conditions for achieving high yields of cyclododecene open pathways for efficient chemical synthesis (Shebaldova, Bystrenina, Kravtsova, & Khidekel', 1975).

Oxidation and Epoxidation Catalysis

Appleton, Evans, and Smith (1996) investigated the oxidation and epoxidation of cis-cycloalkenes, including cyclododecene, using iodosylbenzene catalyzed by iron and manganese complexes. This study contributes to the understanding of the influence of ring size on the rate of allylic oxidation (Appleton, Evans, & Smith, 1996).

properties

IUPAC Name

cyclodecene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-2-4-6-8-10-9-7-5-3-1/h1-2H,3-10H2/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIYGNATMHQYCT-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC=CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC/C=C\CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201015997
Record name (1Z)-Cyclodecene
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Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Cyclodecene

CAS RN

935-31-9, 3618-12-0, 2198-20-1
Record name cis-Cyclodecene
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Record name (Z)-Cyclodecene
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Record name Cyclodecene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRANS-CYCLODECENE
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Record name cis-Cyclodecene
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Record name (1Z)-Cyclodecene
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Record name (Z)-cyclodecene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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